molecular formula C14H16N4O2S B3011515 N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888421-81-6

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B3011515
CAS No.: 888421-81-6
M. Wt: 304.37
InChI Key: LUFLQKRINQAXTL-UHFFFAOYSA-N
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Description

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-phenylpyrimidine: Another pyrimidine derivative with similar structural features.

    2-aminothiazole: Contains a thiazole ring and exhibits similar biological activities.

Uniqueness

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylthio and amino groups provide versatility in chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(4-amino-2-ethylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-3-21-14-17-11(15)10(13(20)18-14)16-12(19)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,16,19)(H3,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFLQKRINQAXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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